Cas no 2166645-52-7 (tert-butyl 4-methoxypiperidine-2-carboxylate)

tert-butyl 4-methoxypiperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Piperidinecarboxylic acid, 4-methoxy-, 1,1-dimethylethyl ester
- tert-butyl 4-methoxypiperidine-2-carboxylate
-
- MDL: MFCD32863291
- インチ: 1S/C11H21NO3/c1-11(2,3)15-10(13)9-7-8(14-4)5-6-12-9/h8-9,12H,5-7H2,1-4H3
- InChIKey: AXCGOYPHKAOKDI-UHFFFAOYSA-N
- SMILES: N1CCC(OC)CC1C(OC(C)(C)C)=O
tert-butyl 4-methoxypiperidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-299996-5g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 5g |
$1654.0 | 2023-09-06 | ||
Enamine | EN300-299996-0.05g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 95.0% | 0.05g |
$480.0 | 2025-03-19 | |
Enamine | EN300-299996-10.0g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 95.0% | 10.0g |
$2454.0 | 2025-03-19 | |
Enamine | EN300-299996-5.0g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 95.0% | 5.0g |
$1654.0 | 2025-03-19 | |
Enamine | EN300-299996-0.25g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 95.0% | 0.25g |
$525.0 | 2025-03-19 | |
Enamine | EN300-299996-1.0g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 95.0% | 1.0g |
$571.0 | 2025-03-19 | |
Enamine | EN300-299996-10g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 10g |
$2454.0 | 2023-09-06 | ||
Enamine | EN300-299996-2.5g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 95.0% | 2.5g |
$1118.0 | 2025-03-19 | |
Enamine | EN300-299996-0.5g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 95.0% | 0.5g |
$548.0 | 2025-03-19 | |
Enamine | EN300-299996-1g |
tert-butyl 4-methoxypiperidine-2-carboxylate |
2166645-52-7 | 1g |
$571.0 | 2023-09-06 |
tert-butyl 4-methoxypiperidine-2-carboxylate 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
tert-butyl 4-methoxypiperidine-2-carboxylateに関する追加情報
Introduction to Tert-butyl 4-methoxypiperidine-2-carboxylate (CAS No. 2166645-52-7)
Tert-butyl 4-methoxypiperidine-2-carboxylate, identified by the chemical compound code CAS No. 2166645-52-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the piperidine class, a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom. The presence of a tert-butyl group at the carbon-4 position and a methoxy group at the carbon-2 position introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug development.
The tert-butyl 4-methoxypiperidine-2-carboxylate molecule exhibits a high degree of stability due to the electron-donating nature of the methoxy group and the steric hindrance provided by the tert-butyl moiety. These structural features contribute to its utility in various synthetic pathways, particularly in the construction of more complex molecular architectures. In recent years, this compound has been explored as a key building block in the synthesis of bioactive molecules, including potential therapeutic agents.
One of the most compelling aspects of tert-butyl 4-methoxypiperidine-2-carboxylate is its role in medicinal chemistry. The piperidine scaffold is widely recognized for its presence in numerous pharmacologically active compounds, ranging from antiviral agents to central nervous system (CNS) drugs. The modification of this scaffold with functional groups such as tert-butyl and methoxy enhances its versatility, allowing for fine-tuning of physicochemical properties such as solubility, metabolic stability, and binding affinity.
Recent studies have highlighted the importance of tert-butyl 4-methoxypiperidine-2-carboxylate in the development of novel drug candidates. For instance, researchers have utilized this compound as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The tert-butyl group serves as a protective moiety during multi-step syntheses, preventing unwanted side reactions, while the methoxy group can be readily modified or removed to explore different chemical space.
The pharmaceutical industry has shown particular interest in derivatives of tert-butyl 4-methoxypiperidine-2-carboxylate due to their potential therapeutic applications. By leveraging computational modeling and high-throughput screening techniques, scientists have identified several promising analogs with enhanced biological activity. These derivatives exhibit improved pharmacokinetic profiles and reduced toxicity compared to their parent compounds, making them attractive candidates for further clinical investigation.
In addition to its pharmaceutical applications, tert-butyl 4-methoxypiperidine-2-carboxylate has found utility in materials science and agrochemical research. Its unique structural motifs make it a valuable component in the design of novel polymers and functional materials. Furthermore, modifications to its core structure have led to the development of bioactive compounds with potential applications in crop protection and pest management.
The synthesis of tert-butyl 4-methoxypiperidine-2-carboxylate typically involves multi-step organic transformations, starting from commercially available precursors such as piperidine derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantioselectivity. These techniques underscore the compound's importance as a synthetic intermediate in modern chemical research.
As research continues to evolve, the demand for specialized compounds like tert-butyl 4-methoxypiperidine-2-carboxylate is expected to grow. Innovations in synthetic chemistry and drug discovery are driving the need for versatile building blocks that can be easily modified to meet specific biological targets. The continued exploration of this compound's potential will undoubtedly lead to new breakthroughs in medicine and beyond.
2166645-52-7 (tert-butyl 4-methoxypiperidine-2-carboxylate) Related Products
- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)
- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 1784304-63-7(2-(4-Bromo-3,5-dimethylphenyl)acetic acid)
- 946-89-4(cyclododecanone, oxime)
- 2171162-10-8((3R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid)
- 91333-18-5(N-(4-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine)
- 2167025-04-7(2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)
- 217479-61-3(2-(Bromomethyl)-1,3,5-Trichloro-Benzene)
- 1184-43-6(Tetranitroblue tetrazolium chloride)
- 2228405-56-7(2-(3,3-dimethylcyclohexyl)-2,2-difluoroethan-1-ol)




